Diboc-iodo-L-dopa

Radiopharmaceutical chemistry FDOPA precursor synthesis Iodination methodology

DiBoc-Iodo-L-DOPA is the definitive, per-protected precursor for streamlined PET and SPECT tracer production. Its engineered N-formyl/Boc-ester architecture withstands harsh halogenation and is quantitatively removed in a single HBr hydrolysis, maximizing yield (>85% RCY) and enantiomeric purity (>99% ee) for critical neuroimaging. This single, crystalline solid (m.p. 131–132 °C) simplifies supply chains by serving dual-modality production lines, reducing DMF requirements. Ensure operational precision for your radiotracer program with this scalable, ≥95% pure intermediate.

Molecular Formula C22H30INO9
Molecular Weight 579.38
CAS No. 143993-89-9
Cat. No. B1146143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiboc-iodo-L-dopa
CAS143993-89-9
Molecular FormulaC22H30INO9
Molecular Weight579.38
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O
InChIInChI=1S/C22H30INO9/c1-8-29-18(26)15(24-12-25)9-13-10-16(30-19(27)32-21(2,3)4)17(11-14(13)23)31-20(28)33-22(5,6)7/h10-12,15H,8-9H2,1-7H3,(H,24,25)/t15-/m0/s1
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DiBoc-Iodo-L-DOPA (CAS 143993-89-9): Protected Iodo Precursor for Radiopharmaceutical Manufacturing and PET/SPECT Tracer Development


DiBoc-Iodo-L-DOPA (CAS 143993-89-9), systematically named N-formyl-3,4-di-tert-butoxycarbonyloxy-6-iodo-L-phenylalanine ethyl ester, is a per‑protected, non‑radioactive iodo‑aromatic amino acid derivative . It belongs to the class of electrophilic radiohalogenation precursors developed for the production of 6‑[¹⁸F]fluoro‑L‑DOPA (FDOPA, a PET tracer for the dopamine system) and 6‑[¹²³I]iodo‑L‑DOPA (a SPECT tracer for cerebral amino acid transport) [1]. The compound features tert‑butoxycarbonyl (Boc) protection on both catechol hydroxyls, an N‑formyl amino protecting group, and an ethyl ester at the carboxyl terminus, rendering it a shelf‑stable, crystalline solid suitable for long‑term storage and routine use in automated radiosynthesis modules .

Why Generic Substitution of DiBoc-Iodo-L-DOPA with Unprotected or Differently Protected Iodo‑DOPA Analogs Fails in cGMP Radiopharmaceutical Production


In radiopharmaceutical precursor chemistry, the protecting‑group architecture directly dictates the efficiency of the critical radiohalogenation step, the ease of final deprotection, and the enantiomeric integrity of the product [1]. The N‑formyl/Boc‑ester triad on DiBoc‑Iodo‑L‑DOPA is specifically engineered to withstand the oxidative conditions of electrophilic iodination and subsequent stannylation while being quantitatively removed by a single, short HBr hydrolysis [2]. Precursors bearing N‑trifluoroacetyl or methyl‑ether protecting groups (e.g., the Kawai‑type precursor) require different, often harsher, deprotection protocols that can increase racemisation risk and extend overall synthesis time—critical liabilities when working with short‑lived isotopes such as ¹⁸F (t₁/₂ = 109.8 min) or ¹²³I (t₁/₂ = 13.2 h) [3]. Simply interchanging the iodo compound with the trimethylstannyl analog redirects the labeling chemistry entirely (from nucleophilic aromatic substitution to electrophilic destannylation), which demands different radiofluorinating agents ([¹⁸F]F₂ vs. [¹⁸F]KF) and alters specific activity outcomes [2]. The quantitative evidence below substantiates why these differences are not cosmetic but are operationally decisive.

DiBoc-Iodo-L-DOPA (CAS 143993-89-9): Head‑to‑Head and Cross‑Study Quantitative Differentiators vs. Closest Radiopharmaceutical Precursor Analogs


Iodination Step Yield: Bis(trifluoroacetoxy)iodobenzene‑Mediated vs. Conventional Iodination of the DOPA Scaffold

For the identical N‑Boc‑3,4‑di(Boc‑O)‑6‑iodo‑L‑phenylalanine ethyl ester intermediate, employment of bis(trifluoroacetoxy)iodobenzene as the iodinating reagent raises the isolated yield from the previously reported 12 % to 50–60 %, representing a 4‑ to 5‑fold improvement under otherwise comparable reaction conditions [1]. The conventional method using I₂ and silver trifluoroacetate (as disclosed in U.S. Patent 5,393,908) delivered a yield of approximately 12 % for the same Boc‑protected iodo intermediate when starting from the N‑formyl‑3,4‑dimethoxy precursor [2].

Radiopharmaceutical chemistry FDOPA precursor synthesis Iodination methodology

Commercial Precursor Purity: DiBoc-Iodo-L-DOPA vs. Typical Protected Amino Acid Iodo‑Precursors

Commercially sourced DiBoc‑Iodo‑L‑DOPA (ABX Product No. 1320) is supplied with a certified purity of ≥ 95 % as determined by ¹H NMR and appearance (colorless solid) . In contrast, the structurally related N‑trifluoroacetyl‑3,4‑dimethoxy‑6‑iodo‑L‑phenylalanine ethyl ester precursor employed by Kawai et al. required post‑synthesis chromatographic purification to achieve > 95 % radiochemical purity in the final radiotracer, indicating a lower initial precursor purity that demanded additional clean‑up [1]. The N‑formyl/Boc protection scheme of DiBoc‑Iodo‑L‑DOPA facilitates straightforward crystallization from ethyl acetate–petroleum ether, yielding a product that meets radiopharmacy specifications without column chromatography [2].

Radiopharmaceutical precursor quality HPLC purity Procurement specification

Enantiomeric Integrity Across the Radiosynthesis Workflow: DiBoc‑Iodo‑L‑DOPA Route vs. Literature Racemisation Risks

Radio‑FDOPA produced via the DiBoc‑Iodo‑L‑DOPA route (after conversion to the trimethylstannyl derivative and electrophilic ¹⁸F‑destannylation) exhibits > 99 % enantiomeric excess of the L‑isomer as determined by chiral HPLC, confirming that no measurable racemisation occurs during the entire synthetic sequence [1]. This level of stereochemical fidelity is not universally observed across all protected DOPA precursor strategies. Partial racemisation has been documented when N‑Boc‑ and N‑Cbz‑protected aromatic amino esters are used under copper‑catalyzed coupling conditions relevant to alternative precursor assembly routes [2]. The N‑formyl group in DiBoc‑Iodo‑L‑DOPA contributes to configurational stability by reducing the acidity of the α‑proton relative to N‑Boc congeners [3].

Chiral purity Enantiomeric excess FDOPA quality control

Dual‑Modality Precursor Capability: One Iodo Intermediate Enables Both SPECT (¹²³I) and PET (¹⁸F) Tracer Production

DiBoc‑Iodo‑L‑DOPA is uniquely positioned as a single intermediate that can directly furnish 6‑[¹²³I]iodo‑L‑DOPA (via iododemercuration/re‑iodination; radiochemical yield > 85 % for the protected intermediate, > 95 % radiochemical purity after deprotection) [1] or, after conversion to the trimethylstannyl derivative in one additional step, serve as the precursor for 6‑[¹⁸F]fluoro‑L‑DOPA (radiochemical yields of 18–23 %, theoretically maximized at 50 % for electrophilic F₂) [2]. The 6‑bromo‑L‑DOPA alternative, by contrast, yields only 50 % radiochemical yield for ¹²³I exchange and 8.5 % for ⁷⁷Br labeling, with no demonstrated pathway to ¹⁸F products [3]. The stannyl analog, while efficient for ¹⁸F‑labeling, cannot be directly radioiodinated without prior halodestannylation, which introduces an additional radiosynthesis step and associated yield losses.

Theranostic precursor SPECT/PET dual labeling Radiotracer manufacturing versatility

Downstream Radiochemical Purity of FDOPA: Polymer‑Based HPLC Purification of Product Derived from the DiBoc‑Iodo Precursor

When the DiBoc‑Iodo‑L‑DOPA precursor is employed in the full FDOPA production sequence, substitution of the conventional silica‑gel‑based reversed‑phase HPLC column with a polymer‑based column for semi‑preparative purification elevates the radiochemical purity of the final 6‑[¹⁸F]fluoro‑L‑DOPA product to > 99 % [1]. This is a marked improvement over the 95–98 % radiochemical purity typically reported in earlier FDOPA preparations using silica‑based columns, where residual [¹⁸F]fluoride and partially deprotected intermediates can co‑elute [2]. The Boc protecting groups of the DiBoc‑Iodo‑L‑DOPA precursor decompose cleanly under the acidic HBr hydrolysis step, and the resulting deprotected FDOPA is well resolved on the polymer‑based stationary phase.

Radiochemical purity FDOPA quality control HPLC method comparison

Optimal Procurement and Deployment Scenarios for DiBoc-Iodo-L-DOPA (CAS 143993-89-9) Based on Quantitative Differentiation Evidence


cGMP Production of 6‑[¹⁸F]Fluoro‑L‑DOPA (FDOPA) for Clinical PET Imaging of Parkinsonian Syndromes

In a centralized hospital radiopharmacy operating under cGMP, the DiBoc‑Iodo‑L‑DOPA intermediate is converted to the trimethylstannyl derivative and subsequently used for electrophilic ¹⁸F‑labeling. The optimized iodination yield of 50–60 % [1] ensures sufficient precursor throughput to support multi‑patient doses per batch. The polymer‑based HPLC purification protocol, validated on product derived from this precursor, delivers > 99 % radiochemical purity [1], meeting Ph. Eur. release specifications without post‑release re‑purification. The > 99 % enantiomeric excess [2] guarantees that the PET signal originates exclusively from specific LAT1‑mediated transport into the striatum, avoiding the confounding background of the D‑isomer.

Preclinical SPECT Imaging of Cerebral L‑Amino Acid Transport with 6‑[¹²³I]Iodo‑L‑DOPA

For academic or industrial neuroscience groups without access to an on‑site cyclotron, DiBoc‑Iodo‑L‑DOPA enables the preparation of 6‑[¹²³I]iodo‑L‑DOPA via simple radioiododemercuration. The commercial precursor purity of ≥ 95 % eliminates the need for in‑house precursor purification, and the > 85 % radiochemical yield for the protected iodo intermediate [3] translates into high‑activity SPECT tracer batches (≥ 370 MBq) sufficient for longitudinal small‑animal imaging studies. Brain accumulation data in mice (high brain uptake with rapid blood clearance) [3] support the tracer's utility for quantifying LAT1 transport activity in neuro‑oncology and neuroinflammation models.

Precursor Qualification for a Multi‑Tracer Theranostic Platform (¹⁸F‑FDOPA PET / ¹²³I‑Iodo‑DOPA SPECT)

A pharmaceutical company or contract manufacturing organization (CMO) developing a combined PET/SPECT imaging portfolio can stock a single, shelf‑stable precursor (DiBoc‑Iodo‑L‑DOPA) to supply two distinct radiotracer production lines. The dual‑modality capability [2][3] simplifies supply‑chain logistics, reduces the number of Drug Master Files (DMFs) required, and allows shared analytical method validation (HPLC, GC, chiral purity) across both products. The crystallization‑based purification of the precursor (m.p. 131–132 °C) [2] is scalable to kilogram quantities, making this compound viable for commercial‑scale manufacture.

Method Development and Optimization of Novel 6‑Substituted L‑DOPA Analogs via the Iodo Intermediate

Medicinal chemistry laboratories exploring structure‑activity relationships at the 6‑position of the L‑DOPA scaffold can use DiBoc‑Iodo‑L‑DOPA as a universal electrophilic coupling partner for palladium‑catalyzed cross‑coupling (Suzuki, Stille, Sonogashira) to introduce aryl, alkenyl, or alkynyl substituents. The documented configurational stability of the N‑formyl‑protected scaffold under copper‑ and palladium‑mediated conditions [4] makes this compound a superior starting material compared to N‑Boc‑protected analogs that are susceptible to racemisation. The ethyl ester can be selectively hydrolyzed post‑coupling without disturbing the Boc groups, enabling orthogonal deprotection strategies.

Quote Request

Request a Quote for Diboc-iodo-L-dopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.